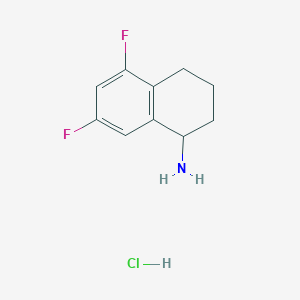

![molecular formula C16H15N3OS B2871120 N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)异丁酰胺 CAS No. 863588-42-5](/img/structure/B2871120.png)

N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

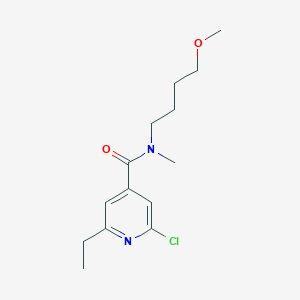

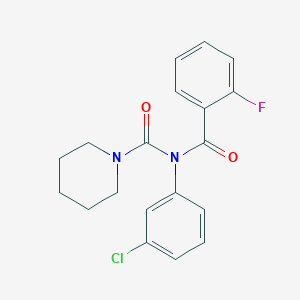

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity, with an IC50 of 3.6 nm .

Synthesis Analysis

This compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the use of hydrazonoyl halides and 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis

The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been reported .Chemical Reactions Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .科学研究应用

互变异构偏好的量子化学分析

N-(吡啶-2-基)噻唑-2-胺是一种与 N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)异丁酰胺相关的化合物,表现出动态互变异构和二价 N(I) 特性。量子化学分析识别出六种竞争异构结构,展示了给电子性质和互变异构偏好之间的平衡,这对于理解此类化合物的电子分布和化学行为至关重要 (Bhatia, Malkhede, & Bharatam, 2013)。

抗菌和细胞毒活性

噻唑类化合物,包括由吡咯烷和噻唑并[4,5-b]吡啶-2(3H)-酮合成的衍生物,已对其抗菌和细胞毒活性进行了评估。这些研究发现,某些衍生物选择性地抑制革兰氏阳性菌,对健康细胞的毒性最小,表明具有治疗应用的潜力 (Kocabaş 等,2021)。类似地,一系列噻唑并[4,5-b]吡啶-2(3H)-酮衍生物对癌细胞系表现出中度抑制活性,表明它们作为抗癌剂的潜力 (Lozynskyi 等,2018)。

分子对接和抗癌活性

吡啶、噻二唑和噻唑衍生物已证明具有多种生物活性,包括抗癌潜力。分子对接研究和细胞毒性评估表明,这些化合物对人结肠癌和肝细胞癌细胞系表现出显着的抗癌活性,表明这些分子框架具有治疗潜力 (Abouzied 等,2022)。

抗病毒活性

已研究了包含吡啶并[3,4-b]吡啶和相关骨架的化合物及其抗病毒活性。例如,1-(1H-吡唑并[3,4-b]吡啶-5-基)乙酮和吡啶并[2′,3′:3,4]吡唑并[5,1-c][1,2,4]三嗪的衍生物对 HSV1 和 HAV-MBB 已经显示出有希望的结果,突出了这些化合物在抗病毒疗法中的潜力 (Attaby 等,2006)。

作用机制

Target of Action

Thiazole derivatives have been found to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They can also serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .

Mode of Action

Thiazole derivatives are known to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . They are also involved in the development of pain therapy drugs .

Biochemical Pathways

Thiazole derivatives are known to act as fibrinogenic receptor antagonists with antithrombotic activity , and as new bacterial DNA gyrase B inhibitors . Pyrano [2,3-d]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to possess a broad spectrum of pharmacological activities .

Action Environment

The stability and efficacy of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

未来方向

The potent PI3K inhibitory activity of this compound suggests its potential for further development as a therapeutic agent . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies.

生化分析

Biochemical Properties

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

The effects of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide on cells are primarily related to its inhibitory activity on PI3Ks . By inhibiting these enzymes, the compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, PI3Ks play a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Molecular Mechanism

The molecular mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression . This inhibition can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, which plays a key role in intracellular signaling .

Metabolic Pathways

Given its inhibitory activity on PI3Ks , it is likely that the compound interacts with metabolic pathways involving these enzymes.

Subcellular Localization

Given its activity on PI3Ks , it is likely that the compound localizes to areas of the cell where these enzymes are present

属性

IUPAC Name |

2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZWCAJEOKNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

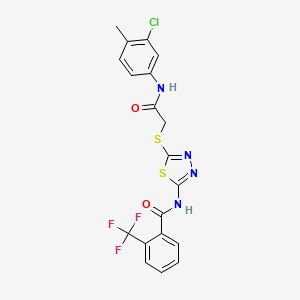

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)

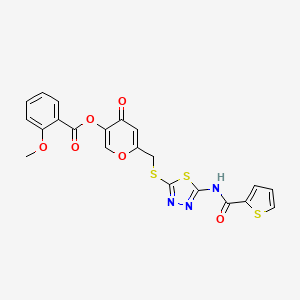

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)

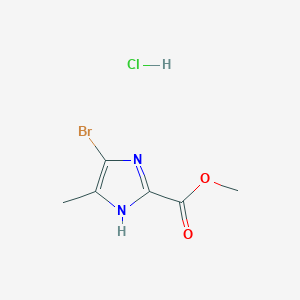

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)

![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)

![2-[[4-Methyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2871052.png)